molecular formula C11H13N3O3S B11004897 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B11004897
M. Wt: 267.31 g/mol
InChI Key: XSQUWOKYZFQTDQ-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H13N3O3S

Molecular Weight

267.31 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H13N3O3S/c1-7-6-12-11(18-7)13-9(15)4-3-8-5-10(16-2)14-17-8/h5-6H,3-4H2,1-2H3,(H,12,13,15)

InChI Key

XSQUWOKYZFQTDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Before delving into biological activities, it is essential to understand the chemical profile of the compound:

PropertyValue
Molecular Formula C₁₃H₁₃N₃O₄
Molecular Weight 275.26 g/mol
IUPAC Name 3-(3-methoxy-1,2-oxazol-5-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
CAS Number 240799-45-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The oxazole and thiazole moieties are known to influence biological pathways by modulating receptor activity or enzymatic functions.

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission or inflammation.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications in the functional groups can significantly alter biological efficacy. For instance:

  • Oxazole Substituents : Variations in the oxazole ring can enhance or reduce potency against specific biological targets.
  • Thiazole Variants : The methyl group on the thiazole can influence lipophilicity and bioavailability.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of oxazole and thiazole have demonstrated IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines.

CompoundCell LineIC₅₀ (µM)
Compound AMCF-73.1
Compound BHCT1164.4

Antimicrobial Activity

The compound also shows potential antimicrobial activity. For instance, derivatives have been tested against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) demonstrating efficacy.

CompoundBacteriaMIC (µM)
Compound CS. aureus16
Compound DE. faecalis8

Case Studies

  • Study on Antitumor Activity : A recent study evaluated a series of oxazole derivatives, including our compound of interest, revealing significant antitumor activity in vitro against multiple cancer cell lines.
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole-containing compounds, highlighting their effectiveness against resistant strains of bacteria.

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